

physical and chemical properties of substituted aminopyrazines

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Compound of Interest

Compound Name: Aminopyrazine

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An In-depth Technical Guide on the Physical and Chemical Properties of Substituted Aminopyrazines

For Researchers, Scientists, and Drug Development Professionals

Substituted **aminopyrazines** are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold. The addition of an amino group and other substituents modifies its physicochemical properties, influencing its biological activity.^{[1][2][3]} These compounds are recognized as versatile building blocks in the synthesis of molecules with a wide range of therapeutic applications, including antiviral, antibacterial, anticancer, and anti-inflammatory agents.^{[1][4][5][6]} Notably, pyrazinamide is a first-line drug for treating tuberculosis, highlighting the pharmaceutical importance of this molecular framework.^{[7][8]} This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological pathways associated with substituted **aminopyrazines**.

Physical and Chemical Properties

The properties of **aminopyrazines** are dictated by the interplay between the electron-withdrawing pyrazine core and the electron-donating amino group, further modulated by various substituents.

Core Compound: 2-Aminopyrazine

The parent compound, 2-**aminopyrazine**, serves as a fundamental reference for understanding its substituted derivatives. Its key physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₅ N ₃	[9] [10]
Molecular Weight	95.1 g/mol	[9] [10]
Appearance	Off-white to beige crystalline powder	[11] [12]
Melting Point	117 - 120 °C	[11] [12]
Boiling Point	203 °C	[11]
Water Solubility	Soluble	[11] [13]
pKa (conjugate acid)	3.22 ± 0.10	[12]
LogP (o/w)	-0.73	[11]

Properties of Substituted Aminopyrazines

Substituents can dramatically alter the physical properties of the **aminopyrazine** core, which in turn affects solubility, membrane permeability, and protein binding—critical factors in drug development.[\[14\]](#) For instance, lipophilicity, often expressed as log P, is a key parameter.

Compound Name	R Substituent	Log P
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6- chloropyrazine-2-carboxylic acid	3,5-(CF ₃) ₂ -Ph	6.85 ± 0.55
3,5-bis-trifluoromethylphenyl amide of 6-chloropyrazine-2- carboxylic acid	3,5-(CF ₃) ₂ -Ph	5.16 ± 0.54
3-methylphenyl amide of 5-tert- butyl-6-chloropyrazine-2- carboxylic acid	3-Me-Ph	4.87 ± 0.42
3-methylphenyl amide of 6- chloropyrazine-2-carboxylic acid	3-Me-Ph	4.03 ± 0.48

Data sourced from a study on substituted amides of pyrazine-2-carboxylic acids.[\[7\]](#)[\[15\]](#)

Chemical Reactivity and Spectroscopic Analysis

The chemical reactivity of **aminopyrazines** is characterized by the nucleophilicity of the amino group and the electrophilic nature of the pyrazine ring, which can be susceptible to substitution reactions.

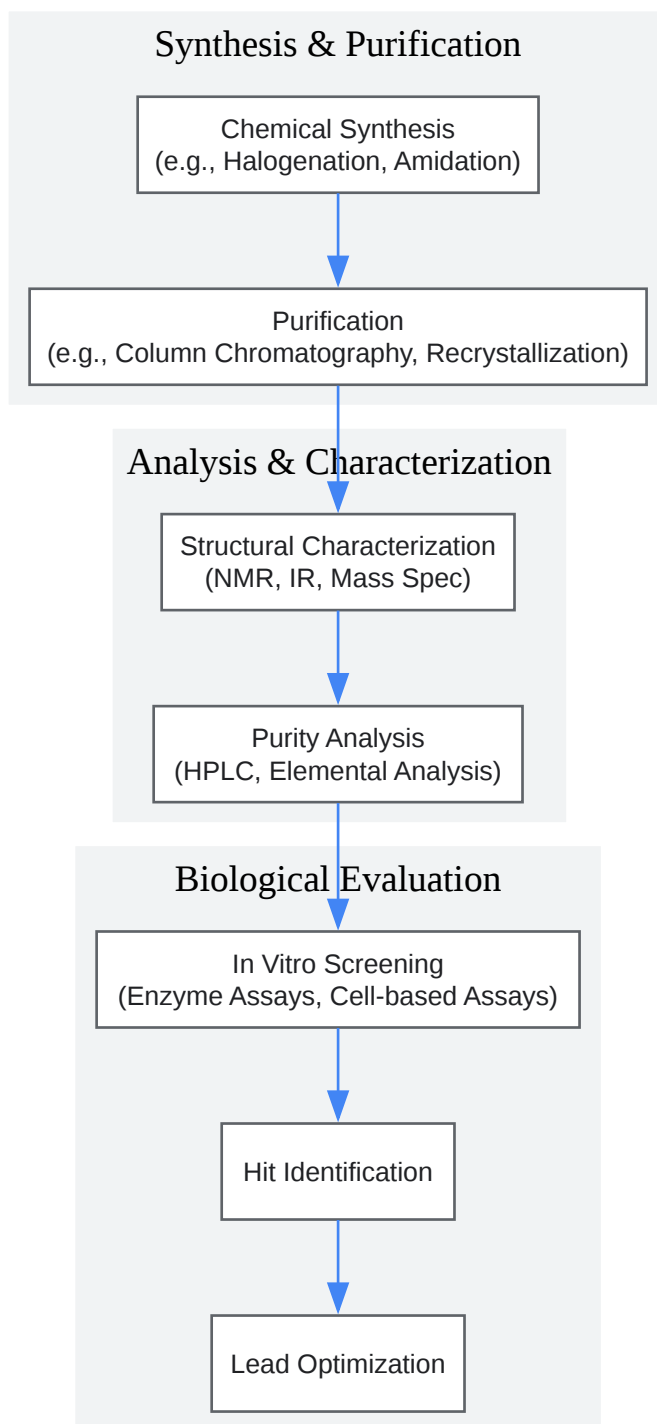
- Halogenation: 2-**Aminopyrazine** can be halogenated using N-halosuccinimides (NCS, NBS, NIS).[\[16\]](#) Bromination with NBS in acetonitrile, particularly with microwave assistance, has been shown to be efficient for both mono- and dihalogenation, yielding compounds like 2-amino-3,5-dibromopyrazine.[\[16\]](#)
- Amide Formation: The amino group can react with acyl chlorides or activated carboxylic acids to form amide derivatives. This is a common strategy for synthesizing libraries of biologically active compounds.[\[7\]](#)[\[17\]](#)
- Cyclocondensation: Reactions with bifunctional reagents can lead to the formation of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines.[\[12\]](#)

Spectroscopic Properties:

- **NMR Spectroscopy:** In ^1H NMR, the aromatic protons of the pyrazine ring typically appear in the downfield region. For 2-amino-3,5-dibromopyrazine, the remaining proton (H-6) is observed as a singlet at δ 8.04 ppm. The amino group protons (NH_2) show a broad singlet around δ 5.18 ppm. In ^{13}C NMR, the carbon atoms of the pyrazine ring exhibit signals in the aromatic region.[\[16\]](#)
- **IR Spectroscopy:** The IR spectra of **aminopyrazines** show characteristic absorption bands for N-H stretching vibrations of the amino group.[\[18\]](#)[\[19\]](#)
- **Mass Spectrometry:** Mass spectrometry is a key tool for determining the molecular weight and fragmentation patterns of these compounds.[\[9\]](#)

Experimental Protocols & Workflows

A typical workflow for the development of novel substituted **aminopyrazines** involves synthesis, purification, characterization, and biological evaluation.



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Caption: General experimental workflow for **aminopyrazine** drug discovery.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-Carboxamides

This protocol describes the synthesis via activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI).^[8]

- Activation: Dissolve 3-**aminopyrazine**-2-carboxylic acid in anhydrous dimethyl sulfoxide (DMSO).
- Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir to activate the carboxylic acid.
- Amination: Add the desired substituted amine (e.g., benzylamine, alkylamine, or aniline) to the reaction mixture.
- Reaction: Heat the mixture using microwave irradiation at 120 °C for 30 minutes.^[17]
- Work-up: After cooling, pour the reaction mixture into water to precipitate the product.
- Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Halogenation of 2-Aminopyrazine

This procedure outlines a general method for the bromination of 2-**aminopyrazine**.^[16]

- Dissolution: Dissolve 2-**aminopyrazine** (1.0 mmol) in acetonitrile (5-10 mL).
- Reagent Addition: Add N-bromosuccinimide (NBS) (1.1–2.2 mmol) to the solution. For di-substitution, a higher molar equivalent of NBS is used.
- Reaction: Stir the reaction mixture at room temperature or heat under microwave irradiation for a short period until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- Solvent Removal: Remove the solvent under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to obtain the desired bromo-substituted 2-**aminopyrazine**.

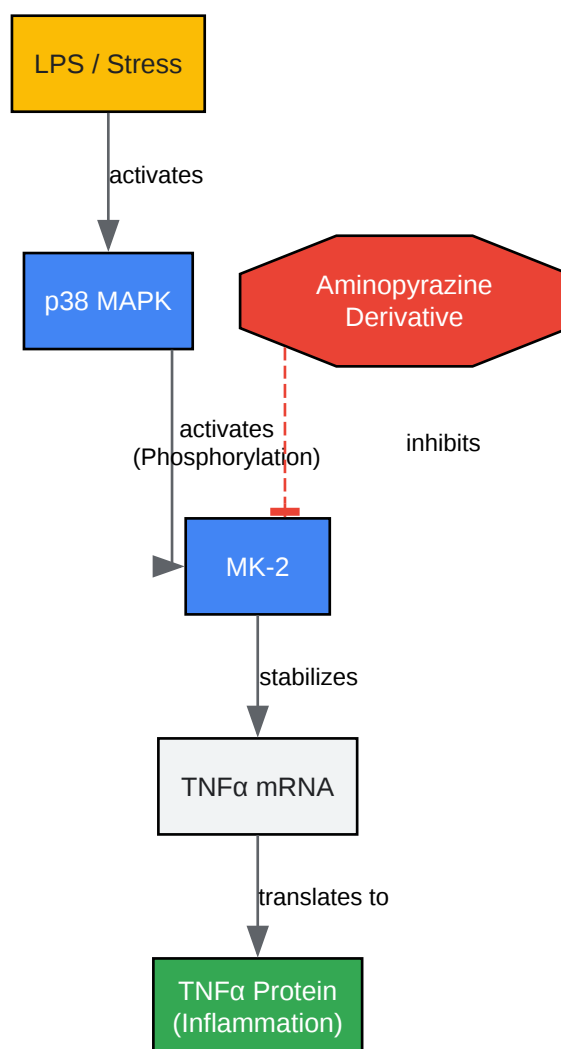
Protocol 3: HPLC Analysis of Aminopyrazines

This method is suitable for the separation and analysis of **aminopyrazine** and its parent compound, pyrazine.^[4]

- Column: SHARC 1, 4.6 x 150 mm, 5 μ m.^[4]
- Mobile Phase: An isocratic mixture of acetonitrile and water (98:2) with a 0.5% formic acid buffer.^[4]
- Flow Rate: 1.0 mL/min.^[4]
- Detection: UV at 270 nm.^[4]
- Procedure:
 - Prepare the sample by dissolving it in the mobile phase.
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject the sample solution.
 - Monitor the elution profile at 270 nm to detect and quantify the components.

Biological Activity and Signaling Pathways

Substituted **aminopyrazines** have been identified as inhibitors of various biological targets. A notable example is their activity as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory response.^[6] MK-2 is activated by p38 MAPK and is involved in regulating the synthesis of pro-inflammatory cytokines like TNF α .^[6]



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Caption: Inhibition of the p38/MK-2 signaling pathway by **aminopyrazine** derivatives.

Other documented biological activities include:

- Antimycobacterial and Antifungal Activity: Certain amides of pyrazine-2-carboxylic acid have demonstrated activity against *Mycobacterium tuberculosis* and various fungal strains.[7][15]
- Methionine Aminopeptidase 1 (MetAP1) Inhibition: Substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been evaluated as inhibitors of mycobacterial MetAP1, a potential target for new anti-tuberculosis drugs.[5]

- Photosynthesis Inhibition: Some derivatives have been found to inhibit the oxygen evolution rate in spinach chloroplasts, indicating an effect on photosynthetic electron transport.[7][15]

This guide consolidates key data and methodologies to support researchers in the exploration and development of novel substituted **aminopyrazines** for therapeutic applications. The provided protocols and pathway diagrams offer a foundational framework for further investigation into this promising class of compounds.

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